Methyl (S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound features a unique combination of amino, chloro, and fluoro functional groups, making it a versatile intermediate in various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure chiral compound.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction parameters and efficient purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical research.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate: A stereoisomer with different spatial arrangement of atoms.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A structurally related compound with a thiazole ring.
Uniqueness
Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-8(12)7(11)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
DZEVUVZWOJQEBX-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)F)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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